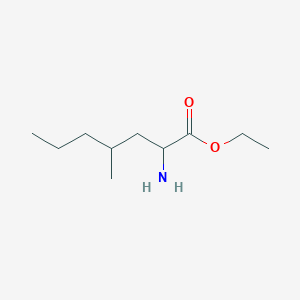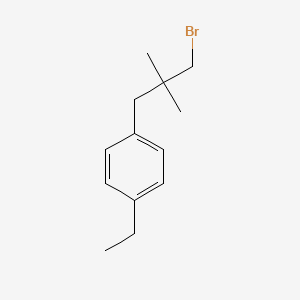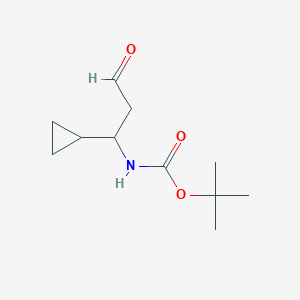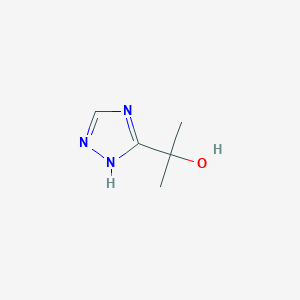
1-(2,5-Difluorobenzyl)cyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,5-Difluorobenzyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C11H10F2O2 It features a cyclopropane ring attached to a carboxylic acid group and a benzyl group substituted with two fluorine atoms at the 2 and 5 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Difluorobenzyl)cyclopropane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,5-difluorobenzyl bromide and cyclopropane-1-carboxylic acid.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the carboxylic acid and facilitate the nucleophilic substitution reaction.
Procedure: The 2,5-difluorobenzyl bromide is added dropwise to a solution of cyclopropane-1-carboxylic acid in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions and using cost-effective reagents are crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
1-(2,5-Difluorobenzyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can convert the carboxylic acid group to an alcohol.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, particularly at the benzylic position, using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether or THF.
Substitution: NaOMe or NaOEt in methanol or ethanol.
Major Products Formed
Oxidation: Formation of difluorobenzoic acid or difluoroketones.
Reduction: Formation of difluorobenzyl alcohol.
Substitution: Formation of substituted benzyl derivatives.
科学的研究の応用
1-(2,5-Difluorobenzyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in biochemical studies to investigate the effects of fluorine substitution on biological activity. It may serve as a precursor for designing fluorinated analogs of biologically active compounds.
Industry: Used in the development of specialty chemicals and materials with specific properties, such as increased stability or reactivity.
作用機序
The mechanism of action of 1-(2,5-Difluorobenzyl)cyclopropane-1-carboxylic acid involves interactions with molecular targets and pathways influenced by the presence of fluorine atoms. Fluorine atoms can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to target proteins or enzymes. The cyclopropane ring provides rigidity to the molecule, affecting its overall conformation and interactions with biological targets.
類似化合物との比較
Similar Compounds
1-(2,3-Difluorobenzyl)cyclopropane-1-carboxylic acid: Similar structure but with fluorine atoms at the 2 and 3 positions.
1-(2,4-Difluorobenzyl)cyclopropane-1-carboxylic acid: Fluorine atoms at the 2 and 4 positions.
1-(3,5-Difluorobenzyl)cyclopropane-1-carboxylic acid: Fluorine atoms at the 3 and 5 positions.
Uniqueness
1-(2,5-Difluorobenzyl)cyclopropane-1-carboxylic acid is unique due to the specific positioning of fluorine atoms at the 2 and 5 positions on the benzyl ring. This arrangement can influence the compound’s electronic properties, reactivity, and interactions with biological targets differently compared to other isomers.
特性
分子式 |
C11H10F2O2 |
|---|---|
分子量 |
212.19 g/mol |
IUPAC名 |
1-[(2,5-difluorophenyl)methyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H10F2O2/c12-8-1-2-9(13)7(5-8)6-11(3-4-11)10(14)15/h1-2,5H,3-4,6H2,(H,14,15) |
InChIキー |
DUMGPNBHKQIQMJ-UHFFFAOYSA-N |
正規SMILES |
C1CC1(CC2=C(C=CC(=C2)F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propan-2-yl)benzoic acid](/img/structure/B13622974.png)
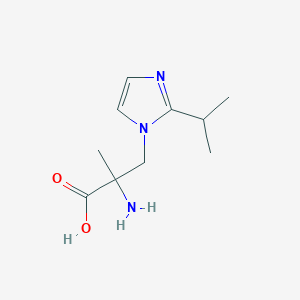
![tert-butyl N-[4-(trifluoroacetyl)cyclohexyl]carbamate](/img/structure/B13623003.png)


